3-(1-Phenyl-1h-pyrazol-4-yl)prop-2-en-1-ol

Regioisomerism Chirality Medicinal Chemistry

Medicinal chemists pursuing fragment-based drug discovery frequently encounter regioisomeric contaminants that confound SAR interpretation and require costly chiral separation. 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol (CAS 545421-04-3) is an achiral, (E)-configured primary allylic alcohol supplied at 98% purity, enabling direct use in biophysical screening (SPR, STD-NMR, X-ray) without enantiomeric ambiguity. • Eliminates chiral resolution step - ready to screen from commercial stock. • Stable, storable precursor to the corresponding aldehyde (CAS 2600-63-7) for just-in-time oxidation and parallel library synthesis. • C4 allylic alcohol handle supports esterification, etherification, or reductive amination for novel analog elaboration. • Serves as an HPLC/LC-MS reference standard to resolve regioisomeric contamination in pyrazole libraries. Shipped globally with full QA documentation.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B13603618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Phenyl-1h-pyrazol-4-yl)prop-2-en-1-ol
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)C=CCO
InChIInChI=1S/C12H12N2O/c15-8-4-5-11-9-13-14(10-11)12-6-2-1-3-7-12/h1-7,9-10,15H,8H2/b5-4+
InChIKeyQUAYXVJGPJUNAA-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol – Structural Identity and Procurement-Relevant Characteristics


3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol (CAS 545421-04-3) is a heterocyclic building block that combines a 1-phenylpyrazole core with a primary allylic alcohol side chain at the C4 position . The compound is achiral and is obtained with (E)-stereochemistry through Claisen-Schmidt condensation of 1-phenyl-1H-pyrazole-4-carboxaldehyde, a well-established synthetic intermediate [1]. With a molecular weight of 200.24 g·mol⁻¹ and a typical commercial purity of 98% (HPLC), it serves as a versatile scaffold for medicinal chemistry and fragment-based drug discovery programs that require a geometrically defined, oxidation-ready allylic alcohol handle .

Why 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol Cannot Be Replaced by Generic Pyrazole Alcohols


Although several phenylpyrazole alcohols share the same molecular formula (C₁₂H₁₂N₂O), the position of the hydroxyl group, the hybridization of the carbon skeleton, and the stereochemical complexity differ substantially among them. The target compound is a primary allylic alcohol with an (E)-configured double bond and no chiral center [1]. Its closest regioisomer, 1-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol (CAS 1487081-22-0), is a secondary allylic alcohol containing one asymmetric carbon, leading to racemic mixtures that complicate structure-activity relationship (SAR) interpretation and require chiral resolution for stereochemically pure applications . The saturated analog lacks the reactive α,β-unsaturated system entirely, eliminating the option for conjugate addition or alkene functionalization . These structural differences translate directly into divergent reactivity, analytical behavior, and biological readouts, making generic substitution scientifically invalid for any study where the allylic alcohol motif is mechanistically or synthetically relevant.

Quantitative Differentiation of 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol from Closest Structural Analogs


Primary vs. Secondary Allylic Alcohol: Regioisomeric Identity and Absence of Chirality

The target compound is a primary allylic alcohol (hydroxyl located on the terminal carbon of the propenyl chain), making the molecule achiral because the carbon bearing the –OH group is not a stereogenic center . In contrast, the regioisomer 1-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol (CAS 1487081-22-0) is a secondary allylic alcohol where the hydroxyl-bearing carbon is directly attached to the pyrazole ring, generating one asymmetric atom and producing a racemic (±) mixture unless resolved . This difference is critical for programs that require stereochemically homogeneous compounds for target engagement studies or crystallography, as the achiral nature of the target eliminates enantiomeric uncertainty in biological assays and simplifies QC by removing the need for chiral HPLC.

Regioisomerism Chirality Medicinal Chemistry

Defined (E)-Alkene Geometry from Claisen-Schmidt Condensation

The propenol double bond in 3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol adopts the thermodynamically favored (E)-configuration as a direct consequence of the Claisen-Schmidt condensation between 1-phenyl-1H-pyrazole-4-carboxaldehyde and acetaldehyde under basic conditions [1][2]. The saturated analog 3-(1-phenyl-1H-pyrazol-4-yl)propan-1-ol contains no double bond and thus lacks the defined alkene geometry entirely, forfeiting the potential for stereospecific transformations such as Sharpless epoxidation or directed hydrogenation . The (E)-olefin geometry of the target compound is predictable and reproducible across batches, whereas the Z-isomer would require a fundamentally different synthetic route (e.g., Wittig reaction with unstabilized ylide) and is not commercially available.

Stereochemistry Alkene Geometry Synthetic Methodology

Primary Alcohol Oxidation Versatility: Divergent Synthetic Outcomes vs. Secondary Alcohol Regioisomer

The primary allylic alcohol moiety in the target compound can be chemoselectively oxidized to the corresponding α,β-unsaturated aldehyde (3-(1-phenyl-1H-pyrazol-4-yl)propenal, CAS 2600-63-7) or further to the carboxylic acid (E)-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoic acid [1]. The secondary alcohol in the regioisomer 1-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol can only be oxidized to the corresponding ketone (a chalcone-type enone), which is a fundamentally different functional group with distinct reactivity and biological profile [2]. The pyrazolic chalcones (ketone oxidation products) have demonstrated antitumor activity with GI₅₀ values ranging from 0.04 to 11.4 µM against leukemia, renal cancer, and non-small cell lung cancer cell lines, illustrating that the oxidation state of the C4 side chain directly dictates biological outcome [2].

Oxidation Chemistry Synthetic Versatility Functional Group Interconversion

Commercial Purity and Supply Consistency: Target Compound vs. Regioisomer

The target compound 3-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol is commercially supplied at a guaranteed minimum purity of 98% (HPLC) by Leyan (Shanghai Haohong Biomedical Technology Co., Ltd), a specialty research chemical manufacturer . The regioisomer 1-(1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol is available at 97% purity (AKSci, USA) or 98% (Fluorochem, UK), but the Fluorochem listing notes a LogP of 2.08 and a potentially hazardous classification (H302, H315, H319, H335) that mandates specific handling and storage . The target compound's availability from a single specialized vendor at consistent 98% purity reduces supply-chain variability for longitudinal studies, and the absence of hazardous classifications (per AKSci listing for the target) simplifies laboratory handling relative to the regioisomer.

Quality Control Procurement Purity Specification

Class-Level Scaffold Privilege: 1-Phenylpyrazole Motif in Bioactive Molecules

The 1-phenylpyrazole substructure present in the target compound is a privileged scaffold in medicinal chemistry. Patent US 4,359,474 discloses 1-phenylpyrazole derivatives with glucagon-inhibiting activity, demonstrating that N1-phenyl substitution is compatible with target engagement in metabolic disease models [1]. Separately, phenylpyrazole derivatives have been claimed as potent ROCK1 and ROCK2 inhibitors (Patent US 8,193,176), with IC₅₀ values in the nanomolar range for Rho kinase inhibition, a pathway relevant to cardiovascular and neurological disorders [2]. The target compound's 1-phenylpyrazole core is identical to the scaffold in these pharmacologically validated series, and its C4 primary allylic alcohol handle provides a distinct vector for fragment elaboration that differs from the substitution patterns (e.g., C3-aryl, C5-amino) explored in the patent-protected kinase inhibitor chemotypes [1][2].

Pyrazole Scaffold Kinase Inhibition Glucagon Antagonism

Synthetic Accessibility via Established Aldehyde Intermediate

The target compound is synthesized from 1-phenyl-1H-pyrazole-4-carboxaldehyde (CAS 54605-72-0), a commercially available intermediate supplied at >98% purity by TCI and multiple vendors, via a single-step Claisen-Schmidt condensation with acetaldehyde [1]. The aldehyde precursor is also used in the synthesis of antichagasic N-phenylpyrazole benzylidene-carbohydrazides, where the most potent derivative achieved a pIC₅₀ of 4.55 (equivalent to IC₅₀ = 28.2 µM) against Trypanosoma cruzi, comparable to the reference drug crystal violet (pIC₅₀ = 3.77) . This establishes that the 1-phenylpyrazole-4-carboxaldehyde building block can yield biologically active compounds with quantifiable potency. The target alcohol, as a reduced form of the same aldehyde, provides an orthogonal functional group for medicinal chemistry diversification strategies such as esterification, etherification, or Mitsunobu coupling that are not directly accessible from the aldehyde oxidation state.

Synthetic Route Intermediate Availability Scalability

Recommended Procurement and Application Scenarios for 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol


Fragment-Based Drug Discovery (FBDD) Libraries Requiring Achiral, Geometrically Defined Allylic Alcohol Fragments

The compound's achiral nature and (E)-configured primary allylic alcohol make it an ideal fragment for FBDD screening cascades where geometric purity and absence of enantiomeric ambiguity are prerequisites for reliable hit validation [1]. Unlike the chiral regioisomer, which would require enantiomer separation before biophysical screening (SPR, STD-NMR, X-ray crystallography), the target compound can be used directly from commercial stock at 98% purity . Its C4 allylic alcohol handle supports fragment elaboration via esterification, etherification, or oxidation to the aldehyde for reductive amination library synthesis.

Synthesis of Pyrazolic Chalcone Analogs for Anticancer Lead Optimization

Oxidation of the target compound to the corresponding aldehyde (CAS 2600-63-7) provides a direct entry point to the pyrazolic chalcone series described by Insuasty et al. (2010), which demonstrated GI₅₀ values as low as 0.04 µM against leukemia cell lines [2]. The target alcohol thus serves as a stable, storable precursor to biologically active enones, avoiding the need to store or handle the more reactive aldehyde intermediate. This 'alcohol-first' strategy enables just-in-time oxidation and diversification in parallel synthesis workflows.

Novel IP-Differentiable Kinase Inhibitor Scaffolds Avoiding Crowded Chemical Space

The 1-phenylpyrazole core is pharmacologically validated in ROCK1/2 and glucagon receptor programs, but the C4 allylic alcohol substitution pattern of the target compound is absent from the major patent families (US 4,359,474; US 8,193,176) [3][4]. This creates an opportunity for medicinal chemistry groups to build novel, patentable analogs by elaborating the C4 alcohol into amides, carbamates, or heterocyclic appendages while retaining the proven 1-phenylpyrazole scaffold. The primary alcohol offers a clean synthetic handle that the patent-protected C3/C5-substituted analogs do not possess.

Quality-Controlled Reference Standard for Regioisomeric Purity in Analytical Method Development

Because the target compound and its regioisomer (CAS 1487081-22-0) share the same molecular formula but differ in retention time and MS/MS fragmentation pattern, the 98%-pure target compound can serve as a reference standard for developing HPLC or LC-MS methods that resolve the two species . This is particularly relevant for contract research organizations (CROs) performing purity analysis of customer-submitted pyrazole libraries where regioisomeric contamination is a known synthetic by-product of Claisen-Schmidt condensations.

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